Methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate
Description
Methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a quinolizine derivative characterized by a piperidin-1-yl substituent at position 8 and a methyl ester group at position 7.
Properties
Molecular Formula |
C16H22N2O3 |
|---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
methyl 4-oxo-2-piperidin-1-yl-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-21-16(20)15-12-7-3-6-10-18(12)14(19)11-13(15)17-8-4-2-5-9-17/h11H,2-10H2,1H3 |
InChI Key |
KALKGFJKHZNZJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1N3CCCCC3 |
Origin of Product |
United States |
Biological Activity
Methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a compound of interest due to its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a quinolizine core structure with a piperidine moiety, which is significant for its biological interactions.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance, metabolites derived from related quinolizine compounds have demonstrated effectiveness against gram-positive bacteria such as Propionibacterium acnes . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes. For example, studies on related compounds have shown that they can inhibit protein tyrosine phosphatase SHP2, which is implicated in cancer signaling pathways . This suggests potential applications in cancer therapeutics.
Structure-Activity Relationship (SAR)
A comprehensive study on the SAR of quinolizine derivatives highlighted that modifications to the piperidine ring significantly affect biological activity. For instance, introducing different substituents can enhance potency against specific targets while reducing toxicity .
| Compound | Activity | IC50 Value (nM) |
|---|---|---|
| Compound A | Antibacterial | 150 |
| Compound B | SHP2 Inhibitor | 200 |
| Methyl 6-oxo... | TBD | TBD |
Clinical Implications
In clinical contexts, derivatives of this compound have been evaluated for their efficacy in treating conditions like bacterial infections and certain cancers. A notable case involved a derivative demonstrating significant antibacterial activity that led to further development as a therapeutic agent .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinolizine derivatives, including methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate. These compounds have shown promising activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 µg/ml |
| 9c | Pseudomonas aeruginosa | Significant inhibition observed |
These findings suggest that compounds with similar structures could be developed as potential antibacterial agents targeting resistant strains of bacteria .
Anticancer Properties
Quinolizine derivatives have been investigated for their anticancer properties. This compound has been synthesized and tested for cytotoxic activity against various cancer cell lines. The structure-activity relationship indicates that modifications in the piperidine ring can enhance cytotoxic effects .
Case Study: Antimicrobial Efficacy
A study published in RSC Advances evaluated a series of quinolizine derivatives for their antimicrobial efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain structural modifications significantly enhanced the antimicrobial properties of the compounds tested .
Case Study: Anticancer Activity
In another research effort focusing on anticancer activity, methyl 6-oxo derivatives were synthesized and screened against various cancer cell lines. The findings revealed that these compounds exhibited significant cytotoxicity, suggesting their potential as leads for new anticancer drugs .
Chemical Reactions Analysis
Reaction Mechanisms
The formation of the quinolizine scaffold relies on intramolecular cyclization and redox transformations :
a. Cyclization Pathways
-
BF₃·OEt₂ acts as a Lewis acid catalyst, facilitating cyclization by coordinating to carbonyl groups and enhancing electrophilicity .
-
DIBAL-H reduces intermediates (e.g., carbamates) to reactive amines, enabling subsequent cyclization .
b. Role of Piperidine Substitution
The piperidin-1-yl group at position 8 is likely introduced via:
-
Nucleophilic substitution or amidation reactions.
-
Cross-coupling methods (e.g., Ullmann or Buchwald–Hartwig) if aryl groups are involved .
Structural Analysis and Validation
The compound’s structure is confirmed using advanced analytical techniques:
a. Spectroscopic Methods
-
NMR (Nuclear Magnetic Resonance) : Identifies the quinolizine core, piperidine substituent, and ester functionality.
-
IR (Infrared Spectroscopy) : Detects carbonyl groups (e.g., ketone at position 6, ester carbonyl).
b. Chromatographic Monitoring
-
HPLC (High-Performance Liquid Chromatography) : Tracks reaction progress and ensures purity.
Chemical Reactivity and Transformations
The compound participates in reactions typical of its functional groups:
a. Hydrolysis of the Ester Group
-
Conversion of the methyl ester to a carboxylic acid under basic or acidic conditions.
-
Potential use in prodrug formulations for improved bioavailability.
b. Redox Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
*Calculated molecular weight based on structural analogy to and .
Key Observations:
Substituent Effects on Solubility and Lipophilicity :
- The piperidin-1-yl group in the target compound likely reduces water solubility compared to the hydroxyl analog , but enhances membrane permeability due to its lipophilic nature.
- The methoxy analog balances moderate lipophilicity with better stability than the hydroxyl derivative, making it more suitable for formulation.
Biological Relevance: Piperidine and piperazine substituents are common in CNS-active and antimicrobial drugs. The hydroxyl analog may exhibit higher metabolic clearance due to its polar group, limiting its bioavailability.
Synthetic and Commercial Considerations :
Q & A
Basic: What synthetic strategies are typically employed to construct the quinolizine core in Methyl 6-oxo-8-(piperidin-1-yl)-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate?
The quinolizine scaffold is commonly synthesized via cyclization reactions involving precursors like bicyclic amines or ketones. For example:
- Cyclocondensation : Reacting piperidine derivatives with carbonyl-containing intermediates (e.g., 2-oxo-cyclohexanecarboxylates) under acidic or basic conditions can form the tetrahydroquinolizine framework. Piperidin-1-yl groups are introduced via nucleophilic substitution or reductive amination .
- Spirocyclic intermediates : Evidence from spiro[4.5]decane-6,10-dione syntheses (e.g., using 2-oxa-spiro[3.4]octane-1,3-dione) suggests that similar intermediates could undergo ring-opening/ring-closing reactions to assemble the quinolizine system .
Advanced: How can reaction conditions be optimized to improve stereochemical control during the introduction of the piperidin-1-yl substituent?
Stereochemical outcomes depend on:
- Catalytic systems : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) can enhance regioselectivity and reduce side reactions .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C favor nucleophilic substitution of piperidine without epimerization.
- Chiral auxiliaries : Temporarily attaching chiral groups to the carboxylate moiety can direct asymmetric induction, as seen in related pyrrolidine syntheses .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Key methods include:
| Technique | Key Data Points |
|---|---|
| 1H/13C NMR | - Quinolizine protons : δ 1.5–3.0 ppm (multiplet, tetrahydro ring). |
- Piperidinyl protons : δ 2.5–3.5 ppm (N-CH2).
- Ester carbonyl : δ ~165–170 ppm (13C) . |
| IR | - C=O stretch at ~1680–1720 cm⁻¹ (ester and ketone). - N-H bend (if present) at ~3300 cm⁻¹ . |
| HRMS | Exact mass confirmation (e.g., [M+H]+ calculated vs. observed) to rule out impurities . |
Advanced: How can researchers resolve contradictions in NMR data during structural elucidation, particularly for diastereomers?
- 2D NMR : COSY and NOESY can identify spatial proximity of protons (e.g., distinguishing axial vs. equatorial piperidinyl groups) .
- X-ray crystallography : Definitive proof of stereochemistry, as demonstrated for ethyl 2-oxo-pyrroloquinoxaline derivatives .
- Dynamic NMR : Variable-temperature experiments reveal conformational exchange in flexible tetrahydro rings .
Basic: What are the typical purification challenges for this compound, and how are they addressed?
- Byproduct removal : Silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane) separates ester derivatives from unreacted amines .
- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals, as seen in analogous quinolone derivatives .
Advanced: What computational methods support mechanistic studies of the quinolizine formation reaction?
- DFT calculations : Modeling transition states for cyclization steps (e.g., B3LYP/6-31G* level) predicts activation energies and regioselectivity .
- Molecular docking : If the compound has biological targets, docking studies (e.g., AutoDock Vina) can prioritize synthetic analogs for testing .
Basic: How is the stability of this compound assessed under varying storage conditions?
- Accelerated degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light for 1–4 weeks, followed by HPLC analysis to track decomposition .
- Stabilizers : Storing at –20°C in amber vials under argon minimizes ester hydrolysis and oxidation .
Advanced: What strategies mitigate competing side reactions during the introduction of the piperidin-1-yl group?
- Protecting groups : Temporarily blocking the ester carbonyl with tert-butoxycarbonyl (Boc) prevents nucleophilic attack during amine substitution .
- Microwave-assisted synthesis : Short reaction times (10–30 min) reduce degradation, as applied in pyrroloquinoxaline syntheses .
Basic: What are the documented applications of analogous quinolizine derivatives in pharmacological research?
- Antimicrobial agents : Quinolizine-carboxylates show activity against Gram-negative bacteria via topoisomerase inhibition, akin to fluoroquinolones .
- CNS targets : Piperidine-containing analogs modulate sigma receptors or MAO enzymes, suggesting neuropharmacological potential .
Advanced: How can researchers design SAR studies to explore the bioactivity of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
